molecular formula C18H36O4 B3026004 2,3-Dihydroxypropyl pentadecanoate CAS No. 62927-08-6

2,3-Dihydroxypropyl pentadecanoate

Cat. No.: B3026004
CAS No.: 62927-08-6
M. Wt: 316.5 g/mol
InChI Key: QSKPZDMBULYMDQ-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl pentadecanoate is an organic compound with the molecular formula C18H36O4. It is an ester formed from pentadecanoic acid and 2,3-dihydroxypropyl alcohol. This compound is known for its unique structure, which includes a long aliphatic chain and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl pentadecanoate can be synthesized through esterification reactions. One common method involves the reaction of pentadecanoic acid with 2,3-dihydroxypropyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as biocatalysts is also explored to achieve more environmentally friendly and efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl pentadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of pentadecanoic acid derivatives.

    Reduction: Formation of 2,3-dihydroxypropyl alcohol derivatives.

    Substitution: Formation of halogenated esters.

Scientific Research Applications

2,3-Dihydroxypropyl pentadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of surfactants, lubricants, and cosmetics

Mechanism of Action

The mechanism by which 2,3-dihydroxypropyl pentadecanoate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The long aliphatic chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxypropyl elaidate
  • 2,3-Dihydroxypropyl stearate
  • 2,3-Dihydroxypropyl palmitate

Uniqueness

2,3-Dihydroxypropyl pentadecanoate is unique due to its specific chain length and the presence of two hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specialized applications where specific molecular interactions are required .

Properties

IUPAC Name

2,3-dihydroxypropyl pentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19/h17,19-20H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKPZDMBULYMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276702
Record name 2,3-Dihydroxypropyl pentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62927-08-6, 104140-07-0, 122636-37-7
Record name Glyceryl 1-pentadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062927086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl monopentadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104140070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl pentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1-PENTADECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4CN6355OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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